

# Nicotinonitrile-d4 chemical structure and properties

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## Compound of Interest

Compound Name: Nicotinonitrile-d4

Cat. No.: B016967

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An In-depth Technical Guide to **Nicotinonitrile-d4**

## Abstract

This document provides a comprehensive technical overview of **Nicotinonitrile-d4**, the deuterated analog of Nicotinonitrile. **Nicotinonitrile-d4** serves as a valuable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.<sup>[1]</sup> The incorporation of four deuterium atoms on the pyridine ring provides a distinct mass shift, enabling precise differentiation from its non-deuterated counterpart without significantly altering its chemical properties. This guide covers its chemical structure, physicochemical properties, spectroscopic characterization, and detailed experimental protocols for its synthesis and analysis.

## Chemical Structure and Identification

**Nicotinonitrile-d4**, systematically named 2,4,5,6-tetradeuteriopyridine-3-carbonitrile, is an isotopically labeled form of Nicotinonitrile where the four hydrogen atoms on the pyridine ring are substituted with deuterium.<sup>[2]</sup>

Identifier	Value	Reference
IUPAC Name	2,4,5,6-tetradeuteriopyridine-3-carbonitrile	PubChem[2]
Synonyms	3-Cyanopyridine-2,4,5,6-d4, 3-Pyridine-2,4,5,6-d4-carbonitrile	PubChem[2]
CAS Number	1020719-32-7	PubChem[2]
Molecular Formula	C <sub>6</sub> D <sub>4</sub> N <sub>2</sub>	MedchemExpress.com[1]
Molecular Weight	108.13 g/mol	PubChem[2], MedchemExpress.com[1]
Exact Mass	108.062555120 Da	PubChem[2]
InChI	InChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H/i1D,2D,3D,5D	PubChem[2]
InChIKey	GZPHSAQLYPIAIN-FWEHELNUSA-N	N/A
SMILES	<chem>C1=C(C(=C(N=C1[2H])[2H])C#N)[2H]</chem>	N/A

## Physicochemical Properties

Experimental physical property data for **Nicotinonitrile-d4** is not extensively documented. The data presented below are for its non-deuterated analog, Nicotinonitrile (CAS: 100-54-9), and should be considered as close approximations.

Property	Value	Reference
Appearance	White to off-white crystalline solid	Cheméo[3]
Melting Point	48-52 °C	Sigma-Aldrich
Boiling Point	201 °C	Sigma-Aldrich
Solubility	Soluble in alcohol, ether, and benzene	PubChem[4]
pKa (conjugate acid)	1.78 in water at 25 °C	Cheméo[3]

## Spectroscopic Data

The key analytical distinction of **Nicotinonitrile-d4** lies in its spectroscopic properties compared to the unlabeled compound.

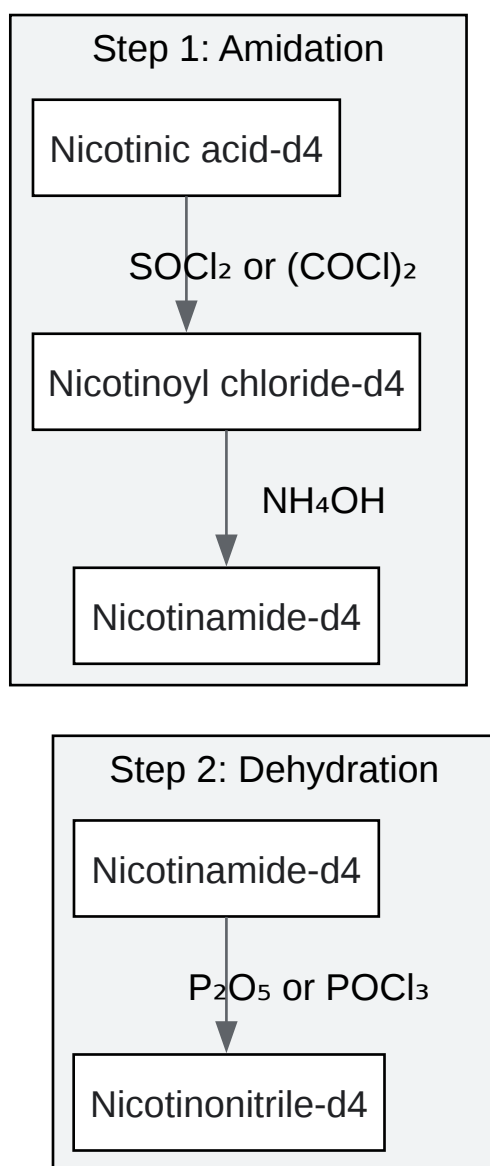
Technique	Observed/Expected Features	Reference
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ): m/z = 108. The exact mass provides a +4 mass shift compared to Nicotinonitrile (104.037 Da).	PubChem[2]
Infrared (IR)	The C-D stretching vibrations are expected at lower frequencies (approx. 2100-2300 cm <sup>-1</sup> ) than C-H stretches. A strong C≡N stretching band is expected in the 2200-2300 cm <sup>-1</sup> range.	PubMed[5]
<sup>1</sup> H NMR	The characteristic aromatic proton signals of the pyridine ring (δ 7.4-9.2 ppm) are absent. Residual peaks would indicate incomplete deuteration.	ChemicalBook[6]
<sup>13</sup> C NMR	Carbons attached to deuterium (C-D) will exhibit splitting into multiplets (typically 1:1:1 triplets) due to C-D coupling.	N/A

## Experimental Protocols

### Synthesis of Nicotinonitrile-d4

A plausible synthesis route for **Nicotinonitrile-d4** involves the dehydration of Nicotinamide-d4. This protocol outlines a conceptual workflow based on established chemical transformations for non-deuterated analogs.[7][8]

#### Workflow for Synthesis of **Nicotinonitrile-d4**



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Caption: Plausible two-step synthesis of **Nicotinonitrile-d4**.

Methodology:

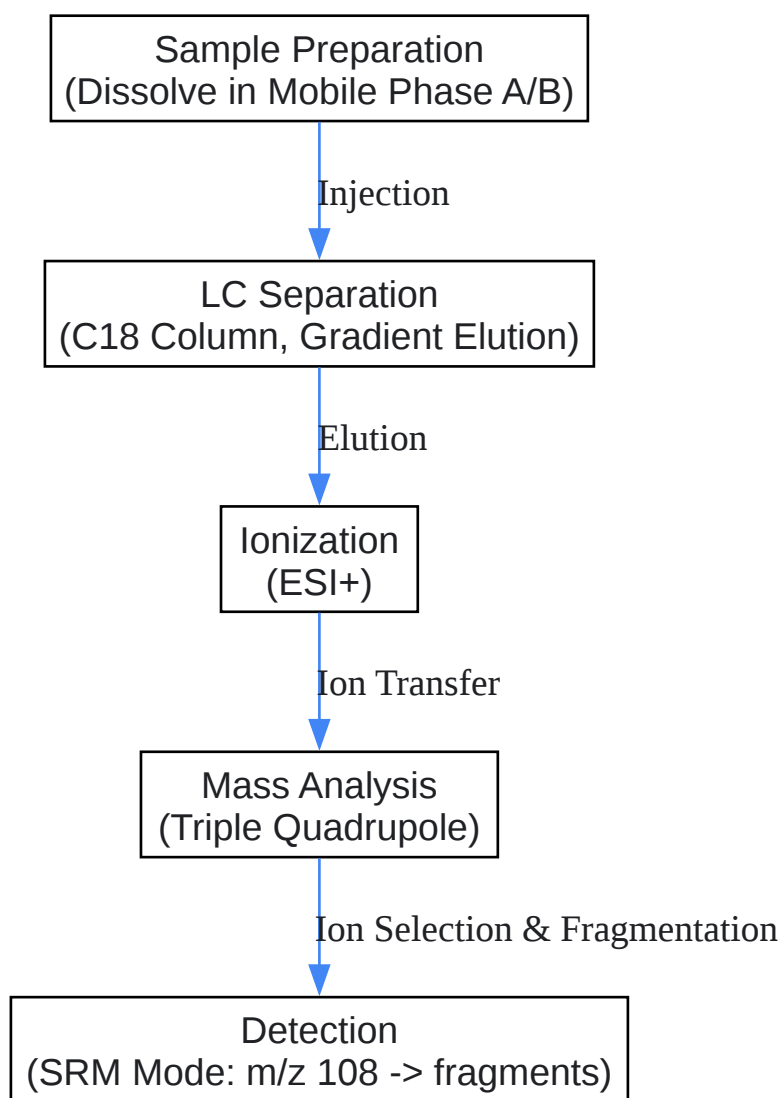
- Step 1: Preparation of Nicotinamide-d4
  - Start with commercially available Nicotinic acid-(ring-d4).<sup>[9]</sup>

- Convert the carboxylic acid to an acid chloride. In a fume hood, suspend Nicotinic acid-d4 (1.0 eq) in an inert solvent like dichloromethane (DCM). Add thionyl chloride ( $\text{SOCl}_2$ , 1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. Remove the solvent and excess  $\text{SOCl}_2$  under reduced pressure to yield crude Nicotinoyl chloride-d4.
- In a separate flask, cool a solution of ammonium hydroxide (excess) in an ice bath. Slowly add the crude Nicotinoyl chloride-d4 to the ammonium hydroxide solution with vigorous stirring.
- Stir for 1 hour, allowing the mixture to warm to room temperature.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain Nicotinamide-d4.[8]
- Step 2: Dehydration to **Nicotinonitrile-d4**
  - Combine the synthesized Nicotinamide-d4 (1.0 eq) with a dehydrating agent such as phosphorus pentoxide ( $\text{P}_2\text{O}_5$ , 2.0 eq) in a round-bottom flask equipped for distillation.[7]
  - Heat the mixture under reduced pressure (15-20 mm Hg) using a free flame until the product distills over.[7]
  - The solid distillate is collected in an ice-cooled receiver.
  - Purify the crude **Nicotinonitrile-d4** by recrystallization or sublimation to yield the final product.

## LC-MS/MS Method for Analysis

This protocol provides a general method for the detection and quantification of **Nicotinonitrile-d4**, adapted from methodologies for related compounds.[10][11] It is suitable for verifying the identity of the synthesized product or for its use as an internal standard.

### Workflow for LC-MS/MS Analysis



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Caption: General workflow for LC-MS/MS analysis of **Nicotinonitrile-d4**.

Methodology:

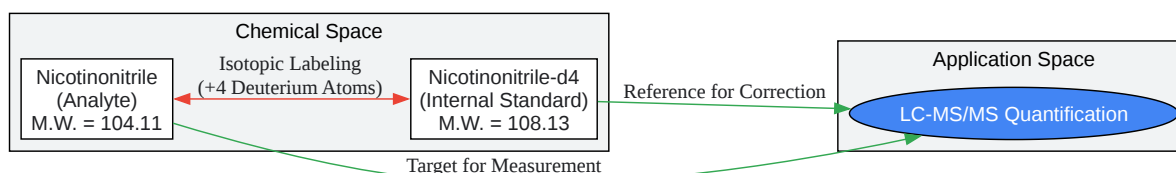
- Sample Preparation:
  - Accurately weigh and dissolve **Nicotinonitrile-d4** in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution (e.g., 1 mg/mL).
  - Perform serial dilutions from the stock solution to prepare calibration standards and quality control samples at the desired concentrations.

- Chromatographic Conditions:
  - LC System: Agilent 1100 series or equivalent.[10]
  - Column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 3.5  $\mu$ m, 2.1x50 mm).[11]
  - Mobile Phase A: Water with 0.1% formic acid.[10]
  - Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[10]
  - Flow Rate: 0.4 mL/min.[11]
  - Gradient: A typical gradient could be:
    - 0-2 min: 10% B
    - 2-8 min: 10% to 90% B
    - 8-10 min: 90% B
    - 10.1-13 min: 10% B (re-equilibration)
  - Injection Volume: 5-10  $\mu$ L.
- Mass Spectrometer Conditions:
  - Instrument: Triple quadrupole mass spectrometer (e.g., Sciex API 2000).[10]
  - Ionization Mode: Electrospray Ionization, Positive (ESI+).[10][11]
  - Detection Mode: Selected Reaction Monitoring (SRM).
  - SRM Transition: The precursor ion will be the protonated molecule  $[M+H]^+$  at  $m/z$  109. Product ions would need to be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation would involve the loss of HCN or DCN. For Nicotinonitrile ( $m/z$  105), a major fragment is at  $m/z$  78.[4] For **Nicotinonitrile-d4**, the corresponding fragment would be expected at a higher  $m/z$ .



## Applications and Logical Relationships

**Nicotinonitrile-d4**'s primary utility stems from its relationship with its non-deuterated counterpart. The deuterium labeling creates a compound that is chemically almost identical but physically distinguishable by mass-sensitive analytical instruments.



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Caption: Logical relationship between **Nicotinonitrile-d4** and its analyte.

This stable isotope-labeled standard is ideal for isotope dilution mass spectrometry, a powerful technique for correcting for matrix effects and variability in sample preparation and instrument response, thereby enabling highly accurate and precise quantification of Nicotinonitrile in complex biological or environmental samples.

### Need Custom Synthesis?

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